Fmoc-L-Cys(SIT)-OH: A Technical Guide for Researchers
Fmoc-L-Cys(SIT)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamylthio)-L-cysteine, commonly known as Fmoc-L-Cys(SIT)-OH. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development, offering in-depth information on its properties, synthesis, and applications in solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative of L-cysteine, designed for use in Fmoc-based solid-phase peptide synthesis. The cysteine thiol group is protected by a sec-isoamylthio (SIT) group, a disulfide-based protecting group that offers significant advantages in the synthesis of cysteine-containing peptides. The SIT group provides robust protection during peptide chain elongation and is readily removed under mild reductive conditions, offering orthogonality with the standard acid-labile side-chain protecting groups used in Fmoc/tBu chemistry.
The development of the SIT protecting group addresses some of the limitations of other cysteine protecting groups, such as the commonly used S-tert-butylthio (StBu) group, by offering faster and more efficient deprotection.[1]
Chemical and Physical Properties
Fmoc-L-Cys(SIT)-OH is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[2]
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₇NO₄S₂ | [3][4] |
| Molecular Weight | 445.59 g/mol | [3][4] |
| CAS Number | 2545642-31-5 | [3] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of Fmoc-L-Cys(SIT)-OH
The synthesis of Fmoc-L-Cys(SIT)-OH is a multi-step process that begins with the Fmoc protection of L-cystine, followed by reduction and subsequent reaction with an activated form of sec-isoamyl mercaptan.[2]
Experimental Protocol for Synthesis
The following protocol is adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.
Step 1: Synthesis of bis-Fmoc-Cystine
-
Dissolve L-cystine in an aqueous solution.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in acetone dropwise while maintaining the pH at 9-9.5 with aqueous K₂CO₃.
-
Stir the reaction at room temperature for 7 hours.
-
Concentrate the mixture under reduced pressure to remove acetone.
-
Extract with DCM to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 6M HCl to precipitate bis-Fmoc-Cystine.
-
Filter and dry the precipitate.
Step 2: Synthesis of Fmoc-Cys-OH
-
Dissolve bis-Fmoc-cystine in a mixture of MeCN and H₂O.
-
Add 2M HCl and Zinc dust.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter to remove excess zinc.
-
Evaporate the solvent and purify to obtain Fmoc-Cys-OH.
Step 3: Synthesis of Fmoc-L-Cys(SIT)-OH
-
Dissolve sec-isoamyl mercaptan in DCM at -50°C.
-
Add N-chlorosuccinimide (NCS) and stir for 15 minutes.
-
In a separate flask, dissolve Fmoc-Cys-OH in THF at -50°C.
-
Quickly add the first mixture to the Fmoc-Cys-OH solution.
-
Stir the reaction mixture for 2 hours at -50°C, then allow it to warm to room temperature.
-
Wash the reaction mixture with acidified water.
-
Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to yield Fmoc-L-Cys(SIT)-OH as a white solid.
Characterization Data
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.77 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.4 Hz, 2H), 7.41 (t, J = 7.5 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 5.71 (d, J = 7.8 Hz, 1H), 4.67 (m, 1H), 4.45 (m, 2H), 4.25 (t, J = 7.1 Hz, 1H), 3.21 (dd, J = 14.2, 4.2 Hz, 1H), 3.08 (dd, J = 14.2, 5.2 Hz, 1H), 2.81 (m, 1H), 1.75 (m, 1H), 1.48 (m, 1H), 1.25 (d, J = 6.8 Hz, 3H), 0.95 (m, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 174.4, 156.0, 143.8, 141.3, 127.8, 127.1, 125.2, 120.0, 67.5, 53.2, 51.8, 47.1, 41.9, 33.8, 26.2, 19.8, 16.5, 11.8. |
| Yield | 52.5% |
Data adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.
Application in Solid-Phase Peptide Synthesis
Fmoc-L-Cys(SIT)-OH is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1] The SIT group is stable to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of other side-chain protecting groups (e.g., TFA).[5]
General SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide AM resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (including Fmoc-L-Cys(SIT)-OH) using a suitable coupling reagent (e.g., DIC/OxymaPure or HBTU/DIEA) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Global Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cys(SIT) group remains intact.
Deprotection of the SIT Group
The SIT group is removed under mild reductive conditions, typically using dithiothreitol (DTT). This can be performed either in solution after cleavage from the resin or on-resin before cleavage.[1][6]
On-Resin Deprotection Protocol:
-
After peptide synthesis, wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of DTT (e.g., 50 eq.) and a base (e.g., DIEA, 50 eq.) in DMF.
-
Repeat the treatment as necessary.
-
Wash the resin with DMF and DCM.
-
Proceed with cleavage from the resin.
Solution-Phase Deprotection Protocol:
-
After cleavage and precipitation, dissolve the crude peptide containing the Cys(SIT) group in a suitable buffer (e.g., ammonium bicarbonate).
-
Add a solution of DTT.
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the deprotected peptide by preparative HPLC.
Comparative Data: SIT vs. StBu Deprotection
A key advantage of the SIT protecting group is its significantly faster removal compared to the StBu group.
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| Cys(StBu) | DTT in DMF | > 500 min (only 60% removed) | [3] |
| Cys(SIT) | DTT in DMF | 160 min | [3] |
| Cys(StBu) | DTT in DMF with 5% H₂O | 250 min | [3] |
| Cys(SIT) | DTT in DMF with 5% H₂O | < 40 min | [3] |
Visualizations
Chemical Structure of Fmoc-L-Cys(SIT)-OH
Caption: Chemical structure of Fmoc-L-Cys(SIT)-OH.
Synthesis Workflow
